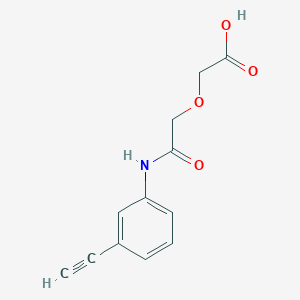

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid

Description

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-[2-(3-ethynylanilino)-2-oxoethoxy]acetic acid |

InChI |

InChI=1S/C12H11NO4/c1-2-9-4-3-5-10(6-9)13-11(14)7-17-8-12(15)16/h1,3-6H,7-8H2,(H,13,14)(H,15,16) |

InChI Key |

CFPRCAUHNQWMBC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)COCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy and Key Intermediates

The preparation typically involves the following key steps:

- Starting from protected intermediates such as tert-butyl esters or Fmoc-protected amino ethers.

- Halogenated acetic acid derivatives (e.g., bromoacetic acid esters or chloroethoxyacetates) are used for alkylation or substitution reactions.

- Amide bond formation through reaction of activated acyl chlorides with amines.

- Deprotection and hydrolysis to yield the free acid.

A representative synthetic route involves initial hydrolysis of tert-butyl esters to yield 2-(2-(2-chloroethoxy)ethoxy)acetic acid, which is then converted to the corresponding acyl chloride using thionyl chloride in tetrahydrofuran (THF). This acyl chloride intermediate reacts with an amine such as pomalidomide or an ethynyl-substituted aniline derivative in the presence of a base like diisopropylethylamine (DIPEA) to form the amide linkage.

Detailed Reaction Conditions and Yields

Protection and Deprotection Techniques

- Amido protecting groups such as phthalic anhydride derivatives or Fmoc (9-fluorenylmethoxycarbonyl) are employed to protect amino functionalities during intermediate steps.

- Deprotection is achieved by acid or base treatment, often followed by recrystallization to enhance purity.

Representative Patent-Based Synthesis Route

One patented method describes the synthesis of related protected intermediates:

- Diglycolamine is first amido-protected with phthalic anhydride in toluene under reflux.

- The intermediate is reacted with halogenated acetic acid derivatives or their esters in the presence of alkaline reagents.

- Subsequent deprotection and hydrolysis steps yield the desired acetic acid derivative.

- Final purification includes recrystallization from solvents like tetrahydrofuran (THF).

This method emphasizes ease of operation, high yield, and high purity, making it suitable for scalable synthesis.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The amide bond formation via acyl chloride intermediates is a robust method to link the ethynylphenylamino moiety with the acetic acid backbone.

- Protection of amino groups during intermediate steps is critical to prevent side reactions and improve yield.

- Nucleophilic substitution reactions on halogenated intermediates (e.g., Finkelstein reaction) enhance the reactivity of intermediates for subsequent coupling.

- Hydrolysis and deprotection steps are typically performed under mild acidic or basic conditions to avoid decomposition.

- Purification by flash chromatography or recrystallization ensures high purity of the final compound.

Chemical Reactions Analysis

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Aromatic/heterocyclic substituents

- This modification improved PPARγ agonist activity (EC₅₀ = 0.8 µM) but reduced yield (58.7%) due to steric hindrance during synthesis .

- Biphenyl (Compound 4o, ) : The biphenyl group in 4o enhances hydrophobic interactions, improving binding to PPARγ (EC₅₀ = 0.5 µM) but complicating solubility (logP = 3.2) .

- Chlorophenyl (Compound 8b, ): Chlorine substitution in 8b increases electronegativity, favoring interactions with polar residues in opioid/chemokine receptors.

Heterocyclic cores

- Thiazole (Compound 4n, 4o, 4p, ) : Thiazole-containing analogs exhibit moderate to high PPARγ agonism (EC₅₀ = 0.5–1.2 µM) but vary in synthetic yields (44–58.7%) due to substituent-dependent reactivity .

- Pyrimidine (Compound 3a, ): The pyrimidine core in 3a, functionalized with 4-methoxyphenyl groups, improves selectivity for A3 adenosine receptors (Ki = 12 nM) via π-stacking and hydrogen bonding .

Linker modifications

- Thioether vs. ether (Compound 4q vs. 4n, ) : Replacing the ether oxygen with sulfur (4q) increases lipophilicity (logP = 2.8 vs. 2.1 for 4n) but reduces metabolic stability due to thioether oxidation .

Physicochemical Properties

*Calculated using ChemAxon.

Therapeutic Potential and Limitations

- Limitations : The carboxylic acid group in the target compound may limit blood-brain barrier penetration, necessitating ester prodrug strategies .

Biological Activity

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula: C12H11NO4

- Molecular Weight: 233.22 g/mol

- IUPAC Name: 2-[2-(3-ethynylanilino)-2-oxoethoxy]acetic acid

- CAS Number: 1291471-25-4

| Property | Value |

|---|---|

| Density | 1.30 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 529.2 ± 40.0 °C (Predicted) |

| Melting Point | N/A |

| Flash Point | N/A |

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 3-ethynylaniline with ethyl oxalyl chloride, followed by hydrolysis to yield the final product. This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme interactions and receptor modulation.

The mechanism by which this compound exerts its effects is primarily through interactions with specific molecular targets, including enzymes and receptors involved in various physiological pathways. For instance, it has shown potential as an allosteric modulator of the A1-adenosine receptor, influencing cellular cAMP levels significantly at low concentrations .

Case Studies and Research Findings

- Allosteric Modulation : In studies involving CHO cells expressing human A1 receptors, this compound demonstrated significant reductions in cAMP content at concentrations as low as 0.1 µM, indicating its potential as a therapeutic agent in modulating receptor activity .

- Comparative Analysis : When compared to similar compounds such as 2-[(3-Ethynylphenyl)amino]acetic acid, the unique oxoethoxy group in this compound may lead to enhanced reactivity and biological activity due to its ability to stabilize certain conformations favorable for receptor binding.

- Potential Therapeutic Applications : Ongoing research is exploring its applications in drug development, particularly for conditions where modulation of adenosine receptors is beneficial, such as in cardiovascular diseases and neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.